molecular formula C23H21N5O3S B4896844 N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide

N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide

Numéro de catalogue B4896844
Poids moléculaire: 447.5 g/mol
Clé InChI: NBXVUYMDIIZUKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide, commonly known as AQ-RA 741, is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of the ATP-sensitive potassium channels, which are present in various tissues such as the pancreas, heart, and brain. AQ-RA 741 has been extensively studied for its pharmacological properties and potential therapeutic applications.

Mécanisme D'action

AQ-RA 741 inhibits the ATP-sensitive potassium channels, which are present in various tissues such as the pancreas, heart, and brain. By inhibiting these channels, AQ-RA 741 increases the intracellular calcium concentration, which leads to the release of insulin from pancreatic beta cells, and improves cardiac function by increasing contractility. AQ-RA 741 also has neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have various biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity in animal models of diabetes. AQ-RA 741 also reduces ischemia-reperfusion injury and improves cardiac function. In addition, AQ-RA 741 reduces oxidative stress and inflammation in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

AQ-RA 741 has several advantages for lab experiments. It is a potent inhibitor of the ATP-sensitive potassium channels, which makes it useful for studying the physiological and pharmacological effects of these channels. AQ-RA 741 is also relatively stable and easy to synthesize. However, AQ-RA 741 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. AQ-RA 741 also has a short half-life, which limits its use in long-term experiments.

Orientations Futures

There are several future directions for AQ-RA 741 research. One area of interest is the potential therapeutic applications of AQ-RA 741 in diabetes, cardiovascular diseases, and neurological disorders. Further studies are needed to determine the efficacy and safety of AQ-RA 741 in humans. Another area of interest is the development of new AQ-RA 741 analogs with improved pharmacological properties. These analogs could be used to study the physiological and pharmacological effects of ATP-sensitive potassium channels in more detail. Finally, AQ-RA 741 could be used as a tool to study the role of ATP-sensitive potassium channels in various diseases and physiological processes.

Méthodes De Synthèse

AQ-RA 741 can be synthesized by the reaction of 3-(3-methylphenylamino)-2-quinoxalinylamine with N-(4-bromophenyl)sulfonamide in the presence of a base, followed by the reaction with acetic anhydride. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

AQ-RA 741 has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cardiovascular diseases, and neurological disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. AQ-RA 741 has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. In addition, AQ-RA 741 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

Propriétés

IUPAC Name

N-[4-[[3-(3-methylanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-15-6-5-7-18(14-15)25-22-23(27-21-9-4-3-8-20(21)26-22)28-32(30,31)19-12-10-17(11-13-19)24-16(2)29/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXVUYMDIIZUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.